molecular formula C14H24O5 B3056703 1,4,7-Trioxacycloheptadecane-8,17-dione CAS No. 73528-29-7

1,4,7-Trioxacycloheptadecane-8,17-dione

Cat. No.: B3056703
CAS No.: 73528-29-7
M. Wt: 272.34 g/mol
InChI Key: HQVWQLAYKBYIHL-UHFFFAOYSA-N
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Description

1,4,7-Trioxacycloheptadecane-8,17-dione is an organic compound with the molecular formula C14H24O5. It is a cyclic compound containing three oxygen atoms and two ketone groups.

Preparation Methods

1,4,7-Trioxacycloheptadecane-8,17-dione can be synthesized through the reaction of decanedioic acid and diethylene glycol. The reaction involves the formation of ester linkages between the carboxylic acid groups of decanedioic acid and the hydroxyl groups of diethylene glycol, followed by cyclization to form the desired cyclic compound . The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification and cyclization processes.

Chemical Reactions Analysis

1,4,7-Trioxacycloheptadecane-8,17-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone groups can yield alcohols.

    Substitution: The oxygen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4,7-Trioxacycloheptadecane-8,17-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,7-Trioxacycloheptadecane-8,17-dione involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the compound’s ketone groups and ether linkages play a crucial role in its reactivity. The pathways involved include nucleophilic attack on the carbonyl carbon, leading to the formation of various intermediates and products .

Comparison with Similar Compounds

1,4,7-Trioxacycloheptadecane-8,17-dione can be compared with other cyclic compounds containing oxygen atoms, such as:

Properties

IUPAC Name

1,4,7-trioxacycloheptadecane-8,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O5/c15-13-7-5-3-1-2-4-6-8-14(16)19-12-10-17-9-11-18-13/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVWQLAYKBYIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC(=O)OCCOCCOC(=O)CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401602
Record name 1,4,7-trioxacycloheptadecane-8,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73528-29-7
Record name 1,4,7-trioxacycloheptadecane-8,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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